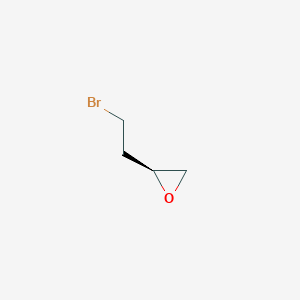![molecular formula C15H11ClNNaO3 B3147289 Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate CAS No. 61941-62-6](/img/structure/B3147289.png)
Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Vue d'ensemble
Description
“Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate” is a chemical compound with the formula C15H11ClNNaO3 . It is related to “Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate”, which has the linear formula C17H16ClNO3 .
Molecular Structure Analysis
The molecular structure of “Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate” is characterized by the presence of a sodium atom, a 2-amino-3-(4-chlorobenzoyl)phenyl group, and an acetate group . The compound has a molecular weight of 311.70 .Physical And Chemical Properties Analysis
“Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate” has a molecular weight of 311.70 . The boiling point and other physical properties are not specified in the searched resources .Applications De Recherche Scientifique
Electron Transfer Reactions
The compound has been implicated in studies focusing on electron transfer reactions, particularly in the context of chloroaurate(III) complexes in acid mediums. Research suggests that sodium acetate-acetic acid buffer medium plays a significant role in the kinetics and mechanisms of these reactions, providing insights into the reactivity and potential applications of these gold(III) species in various chemical processes (Pal, Sen, & Gupta, 2007).
Cellular Responses and Potential Therapeutic Applications
Sodium acetate, part of the compound's structure, has been shown to elicit specific cellular responses, particularly in yeast and bacterial cells, which could have implications for its use in therapeutic applications. For example, sodium acetate has been identified as a potentially novel inhibitor/stressor relevant to fermentation processes, highlighting its role in influencing cellular responses to stress and potentially contributing to the development of yeast strain engineering for increased productivity in bioethanol and other bio-based industries (Watcharawipas, Watanabe, & Takagi, 2018).
Implications for Food Safety and Preservation
Research on sodium lactate, a related compound, underscores its antimicrobial properties and utility in food preservation. Studies have demonstrated the efficacy of sodium lactate and related salts in controlling microbial growth in food products, which could be extrapolated to understand the broader applications of sodium compounds in food science and safety (Shelef, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBKCOXGVZPEDP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClNNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)





![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)





